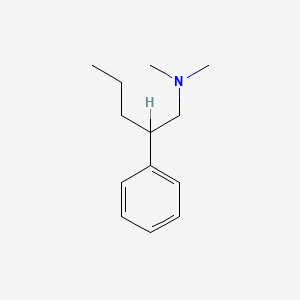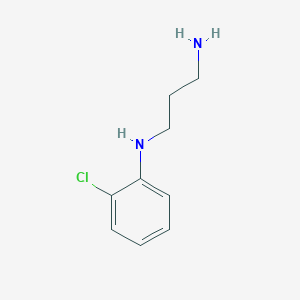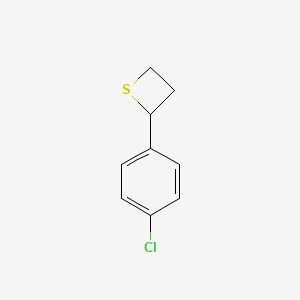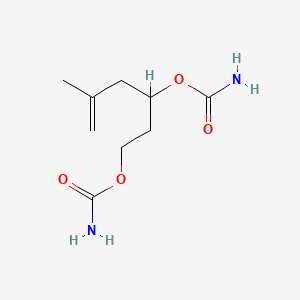
2-Methyl-2-propenyl-1,3-propanediol dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-propenyl-1,3-propanediol dicarbamate is a chemical compound known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique structure, which includes two carbamate groups attached to a 2-methyl-2-propenyl-1,3-propanediol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propenyl-1,3-propanediol dicarbamate typically involves the reaction of 2-Methyl-2-propenyl-1,3-propanediol with phosgene or a similar carbonylating agent in the presence of a base. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired dicarbamate product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it suitable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-propenyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: Nucleophilic substitution reactions can replace the carbamate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-Methyl-2-propenyl-1,3-propanediol dicarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including sedative and muscle relaxant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-propenyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Meprobamate: Known for its anxiolytic properties.
Carisoprodol: Possesses strong muscle relaxant activity.
Lorbamate: Another compound with sedative effects.
Uniqueness
2-Methyl-2-propenyl-1,3-propanediol dicarbamate is unique due to its specific structural features and versatile reactivity. Its ability to undergo various chemical transformations and its diverse applications in different fields make it a valuable compound in both research and industry.
Propiedades
Número CAS |
25451-32-5 |
|---|---|
Fórmula molecular |
C9H16N2O4 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
(3-carbamoyloxy-5-methylhex-5-enyl) carbamate |
InChI |
InChI=1S/C9H16N2O4/c1-6(2)5-7(15-9(11)13)3-4-14-8(10)12/h7H,1,3-5H2,2H3,(H2,10,12)(H2,11,13) |
Clave InChI |
MGHALAVECSSUGX-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(CCOC(=O)N)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)

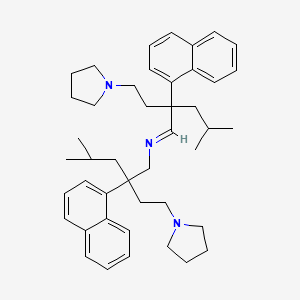

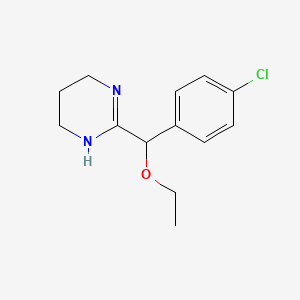
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)


